2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide
Description
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide is a thiazole-based acetamide derivative featuring a 4-fluorobenzyl group. The compound combines a 2,4-dimethylthiazole core—a motif known for metabolic stability—with a fluorinated benzyl group, which may enhance lipophilicity and binding affinity through electronic effects .
Properties
Molecular Formula |
C14H15FN2OS |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H15FN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
InChI Key |
VVJXGSHIZAYPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Coupling with 4-Fluorobenzylamine: The final step involves the coupling of the synthesized thiazole derivative with 4-fluorobenzylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetamide group to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial, anti-inflammatory, and anticancer drugs.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial formulations.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in desired biological outcomes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
*Estimated based on structural analysis.
Key Observations:
- Core Heterocycles : The thiazole core in the target compound differs from thiadiazole () or imidazothiazole () derivatives. Thiazoles generally exhibit moderate metabolic stability, while thiadiazoles may enhance π-stacking interactions .
- Substituent Effects: The 4-fluorobenzyl group in the target compound contrasts with 4-chlorobenzyl (5j, ) or non-halogenated aryl groups. Fluorine’s electron-withdrawing nature may improve membrane permeability compared to bulkier substituents like bromine (9c, ) .
- Thermal Stability : The thiadiazole derivative in shows a high melting point (217°C), likely due to strong hydrogen bonding and crystallinity, whereas imidazothiazole-piperazine derivatives () have lower melting points (~80°C), possibly due to increased solubility .
Biological Activity
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(4-fluorobenzyl)acetamide is a compound of interest due to its potential biological activities. It belongs to the class of 2,4,5-trisubstituted thiazoles, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H19N5S
- Molecular Weight : 325.431 g/mol
- IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | Bactericidal |
| Escherichia coli | 0.50 | 1.00 | Bactericidal |
| Candida albicans | 0.75 | 1.50 | Fungicidal |
Studies indicate that the compound demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria, with particularly low minimum inhibitory concentrations (MICs) suggesting strong activity against resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | Treatment Concentration (µM) | Viability (%) | Statistical Significance |
|---|---|---|---|
| A549 (Lung cancer) | 100 | 85 | p > 0.05 |
| Caco-2 (Colon cancer) | 100 | 39.8 | p < 0.001 |
The results indicate that while the compound shows moderate activity against A549 cells, it significantly inhibits Caco-2 cell viability, suggesting a selective response in colorectal cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives reported that compounds similar to our target showed synergistic effects when combined with traditional antibiotics like Ciprofloxacin against resistant strains of Staphylococcus aureus . This suggests that the compound may enhance the effectiveness of existing antimicrobial therapies.
Case Study 2: Cancer Cell Response
In another investigation, thiazole derivatives were tested on multiple cancer cell lines. The results indicated that modifications in the thiazole structure could lead to enhanced anticancer activity . Specifically, the introduction of different substituents on the thiazole ring was found to significantly affect the cytotoxicity profile against Caco-2 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
